molecular formula C13H13NO2S B5715861 ethyl (8-quinolinylthio)acetate

ethyl (8-quinolinylthio)acetate

Cat. No. B5715861
M. Wt: 247.31 g/mol
InChI Key: KUZAWDRHHATKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (8-quinolinylthio)acetate, also known as quinoline-8-thiol ethyl acetate, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is commonly used in the synthesis of many drugs and other compounds. Ethyl (8-quinolinylthio)acetate has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.

Mechanism of Action

The mechanism of action of ethyl (8-quinolinylthio)acetate is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target enzyme. This covalent bond disrupts the normal activity of the enzyme, leading to inhibition of its function.
Biochemical and Physiological Effects:
In addition to its effects on enzyme activity, ethyl (8-quinolinylthio)acetate has also been shown to have a number of other biochemical and physiological effects. These include the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (8-quinolinylthio)acetate in laboratory experiments is its relatively simple synthesis method and its ability to inhibit a wide range of enzymes. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving ethyl (8-quinolinylthio)acetate. Some possible areas of focus include:
- Further studies of the compound's mechanism of action and its effects on different enzymes and biological systems.
- Exploration of the compound's potential as a therapeutic agent for the treatment of cancer or other diseases.
- Development of new synthetic methods for the production of ethyl (8-quinolinylthio)acetate and related compounds.
- Investigation of the compound's potential as an antimicrobial agent for the treatment of bacterial and fungal infections.

Synthesis Methods

The synthesis of ethyl (8-quinolinylthio)acetate is a relatively straightforward process that involves the reaction of ethyl (8-quinolinylthio)acetatethiol with ethyl acetate in the presence of a catalyst. This reaction typically takes place under mild conditions and can be carried out in a laboratory setting using standard equipment.

Scientific Research Applications

Ethyl (8-quinolinylthio)acetate has been studied extensively for its potential use in a wide range of scientific research applications. One of the most common applications of this compound is in the study of enzyme activity and inhibition. Ethyl (8-quinolinylthio)acetate has been shown to inhibit the activity of a number of different enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

ethyl 2-quinolin-8-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZAWDRHHATKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (8-quinolinylthio)acetate

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